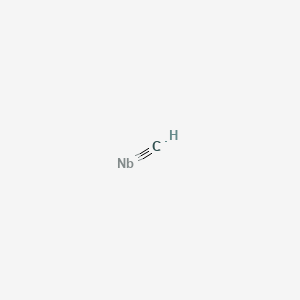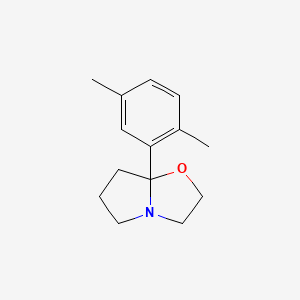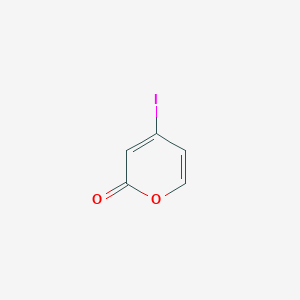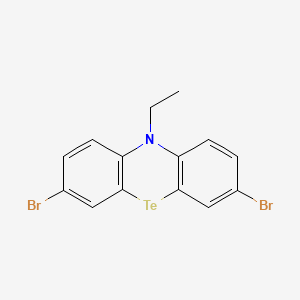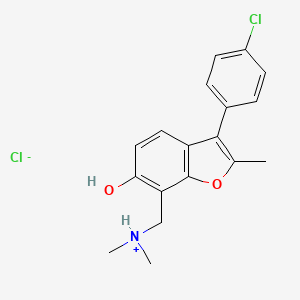
Pyridine-2,3,4,6-tetracarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2,3,4,6-tetracarboxylic acid is an organic compound characterized by a pyridine ring substituted with four carboxylic acid groups at the 2, 3, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: Pyridine-2,3,4,6-tetracarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of this compound esters using potassium permanganate in an alkaline medium can yield the desired tetracarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Pyridine-2,3,4,6-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Pyridine-2,3,4,6-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including catalysts and sensors.
作用机制
The mechanism of action of pyridine-2,3,4,6-tetracarboxylic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with unique properties. The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination process .
相似化合物的比较
Pyridine-2,3,5,6-tetracarboxylic acid: Similar structure but different substitution pattern, leading to distinct coordination properties.
Pyridine-2,4,6-tricarboxylic acid: Fewer carboxylic acid groups, resulting in different reactivity and applications.
Pyrazine-2,3,5,6-tetracarboxylic acid: Contains a pyrazine ring instead of a pyridine ring, offering different electronic properties and coordination behavior.
Uniqueness: Pyridine-2,3,4,6-tetracarboxylic acid is unique due to its specific substitution pattern, which allows for versatile coordination modes and the formation of diverse metal-organic frameworks. Its rich coordination sites and low symmetry make it an elegant ligand for synthesizing complex structures .
属性
CAS 编号 |
90673-26-0 |
|---|---|
分子式 |
C9H5NO8 |
分子量 |
255.14 g/mol |
IUPAC 名称 |
pyridine-2,3,4,6-tetracarboxylic acid |
InChI |
InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)10-5(9(17)18)4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI 键 |
AFQJVELYNRTKQF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



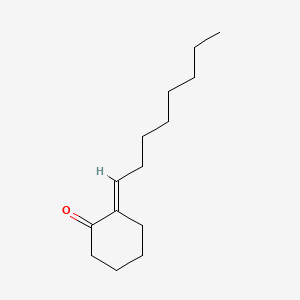
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)





